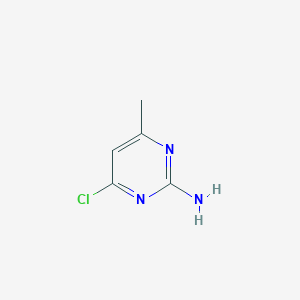

2-Amino-4-chloro-6-methylpyrimidine

概要

説明

2-Amino-4-chloro-6-methylpyrimidine is a chemical compound that belongs to the class of organic compounds known as aminopyrimidines. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring with nitrogen atoms at the 1 and 3 positions. The specific structure of 2-amino-4-chloro-6-methylpyrimidine includes additional substituents: a chlorine atom at the 4 position and a methyl group at the 6 position of the pyrimidine ring.

Synthesis Analysis

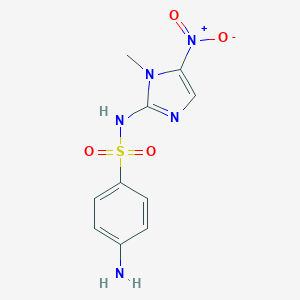

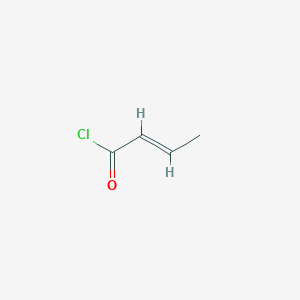

The synthesis of 2-aminopyrimidine derivatives, including those substituted at the 5- and 6-positions, can be achieved through a single-step reaction involving β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3. This process is facilitated by microwave-assisted methods that do not require solvents . Additionally, the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, which is closely related to the target compound, involves an unusual aromatic substitution reaction . A practical synthesis route for 2-dialkylamino-4-arylamino-6-aminopyrimidines starting from 4-amino-2,6-dichloropyrimidine has also been developed, demonstrating the versatility of pyrimidine derivatives in chemical synthesis .

Molecular Structure Analysis

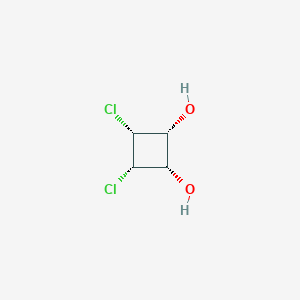

The crystal structure of 2-amino-4-chloro-6-methylpyrimidine derivatives has been determined using single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, was characterized, revealing a one-dimensional chained structure formed by hydrogen bond interactions . Another study reported the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, showing that the chlorine atom and methyl group are disordered within the crystal .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives is highlighted by their ability to form strong nucleobase pairs with cytosine, as demonstrated by the co-crystal structures of 6-phenyl-2-aminopyrimidinone and 5-isopropyl-6-methyl-2-aminopyrimidinone with cytosine . Furthermore, the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine showcases the potential for unusual aromatic substitution reactions in the pyrimidine ring .

Physical and Chemical Properties Analysis

Vibrational spectra (FTIR and FT-Raman), UV-Vis, and NMR spectroscopy have been employed to study the physical and chemical properties of 2-amino-4-chloro-6-methylpyrimidine. The vibrational frequencies, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies have been calculated using density functional theory and compared with experimental data . The compound's nonlinear optical and thermodynamic properties have also been investigated, providing a comprehensive understanding of its physical and chemical characteristics . Additionally, the supramolecular cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid has been synthesized and analyzed, revealing hydrogen-bonded motifs and interactions that stabilize the crystal structure .

科学的研究の応用

Electrolytic Reduction

2-Amino-4-chloro-6-methylpyrimidine, along with its derivatives, has been a subject of research in electrolytic reduction. Notably, studies have focused on the reductive dehalogenation and reduction of the pyrimidine nucleus in this compound. This research provides valuable insights into the reaction mechanisms and potential applications of this compound in various chemical processes (Sugino, Shirai, Sekine, & Odo, 1957).

Synthesis and Biological Activity

Research has been conducted on the synthesis of certain derivatives of 2-Amino-4-chloro-6-methylpyrimidine, revealing their potential biological activities. For instance, derivatives of this compound have shown pronounced antituberculous effects, indicating potential pharmaceutical applications (Erkin & Krutikov, 2007).

Biocorrosion Inhibition

2-Amino-4-chloro-6-methylpyrimidine derivatives have been studied for their biocorrosion inhibition effects. These studies focus on their activity against specific bacterial strains and their impact on reducing biocorrosion of materials like steel. This research opens avenues for their use in industrial applications where corrosion inhibition is crucial (Onat, Yigit, Nazır, Güllü, & Dönmez, 2016).

Anticancer Potential

Some studies have synthesized new compounds containing 2-Amino-4-chloro-6-methylpyrimidine as a pharmacophore and evaluated their anticancer activities. These compounds have shown potential in inhibiting the growth of specific cancer cell lines, thereby highlighting their significance in cancer research (Reddy et al., 2020).

Chemical Transformations and Syntheses

The reactivity of 2-Amino-4-chloro-6-methylpyrimidine in various chemical transformations and syntheses has been extensively studied. These studies provide important insights into developing new synthetic pathways and derivatives with potential industrial and pharmaceutical applications (Nishigaki, Senga, Ogiwara, & Yoneda, 1970).

Spectroscopic Analysis

Research has also focused on the vibrational spectra, UV, NMR, and other spectroscopic characteristics of 2-Amino-4-chloro-6-methylpyrimidine. These studies contribute to a deeper understanding of the compound's molecular structure and properties, which are crucial for its practical applications (Jayavarthanan, Sundaraganesan, Karabacak, Cinar, & Kurt, 2012).

作用機序

Target of Action

The primary target of 2-Amino-4-chloro-6-methylpyrimidine is the nitrification process in soil . This compound acts as a nitrification inhibitor , reducing the rate at which ammonium is converted to nitrate . This process is crucial in nitrogen fertilizers, as it can help reduce nitrogen losses through denitrification and leaching .

Mode of Action

2-Amino-4-chloro-6-methylpyrimidine interacts with its targets by inhibiting the nitrification process . It does this by reducing the activity of nitrifying bacteria in the soil, thereby slowing down the conversion of ammonium to nitrate . This results in a decrease in nitrogen losses and an increase in the efficiency of nitrogen fertilizers .

Biochemical Pathways

The biochemical pathway affected by 2-Amino-4-chloro-6-methylpyrimidine is the nitrification pathway . By inhibiting this pathway, the compound prevents the conversion of ammonium to nitrate, a process usually facilitated by nitrifying bacteria in the soil . The downstream effect of this inhibition is a reduction in nitrogen losses through denitrification and leaching .

Pharmacokinetics

Given its role as a nitrification inhibitor, it is likely that the compound remains in the soil where it is applied, rather than being absorbed and distributed in a biological system .

Result of Action

The molecular and cellular effects of 2-Amino-4-chloro-6-methylpyrimidine’s action primarily involve the inhibition of nitrification in soil . This results in a decrease in nitrogen losses and an increase in the efficiency of nitrogen fertilizers .

Action Environment

The action of 2-Amino-4-chloro-6-methylpyrimidine is influenced by various environmental factors. Soil pH, temperature, and moisture content can all affect the efficacy of the compound as a nitrification inhibitor . Additionally, the presence of other compounds in the soil can also impact the stability and effectiveness of 2-Amino-4-chloro-6-methylpyrimidine .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

While specific future directions for 2-Amino-4-chloro-6-methylpyrimidine are not mentioned in the search results, one relevant paper discusses new 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities . This suggests potential future research directions in the development of new efficient antitrypanosomal and antiplasmodial compounds with less side effects.

特性

IUPAC Name |

4-chloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTGVVKPLWFPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022229 | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloro-6-methylpyrimidine | |

CAS RN |

5600-21-5 | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5600-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5600-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methylpyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-CHLORO-6-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZBB1FM476 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

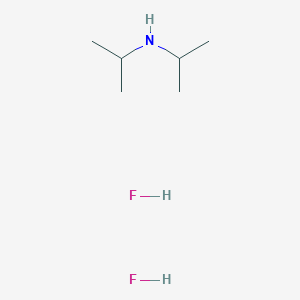

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

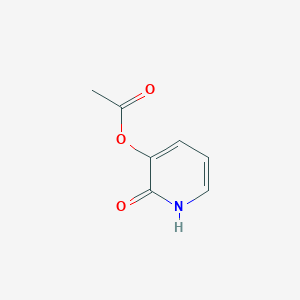

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,9S,10S,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145637.png)